molecular formula C9H11BrO3 B8741478 3-Bromo-2,5-dimethoxybenzyl Alcohol CAS No. 196302-51-9

3-Bromo-2,5-dimethoxybenzyl Alcohol

Cat. No.: B8741478
CAS No.: 196302-51-9
M. Wt: 247.09 g/mol
InChI Key: JTYYNNSRXWOIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,5-dimethoxybenzyl Alcohol is a brominated benzyl alcohol derivative featuring methoxy groups at the 2- and 5-positions and a bromine substituent at the 3-position of the aromatic ring. Such compounds are typically intermediates in pharmaceutical synthesis, leveraging the electron-donating methoxy groups and halogen-directed reactivity for functionalization .

Properties

CAS No.

196302-51-9

Molecular Formula

C9H11BrO3

Molecular Weight

247.09 g/mol

IUPAC Name

(3-bromo-2,5-dimethoxyphenyl)methanol

InChI

InChI=1S/C9H11BrO3/c1-12-7-3-6(5-11)9(13-2)8(10)4-7/h3-4,11H,5H2,1-2H3

InChI Key

JTYYNNSRXWOIEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OC)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers: Bromo-Dimethoxybenzyl Alcohols

The positional arrangement of bromine and methoxy groups significantly impacts physicochemical properties and applications. Key comparisons include:

Compound CAS RN Substituent Positions Melting Point Storage Key Applications References
2-Bromo-4,5-dimethoxybenzyl alcohol 54370-00-2 Br (2), OMe (4,5) 95–100°C Ambient Rotenoid synthesis, drug intermediates
4-Bromo-3,5-dimethoxybenzyl alcohol 61367-62-2 Br (4), OMe (3,5) Not reported 0–6°C (cold) Drug impurity, unstable at room temp
3-Bromo-2,5-dimethoxybenzyl alcohol Not reported Br (3), OMe (2,5) Unknown Theoretical: Ambient Potential pharmaceutical intermediate N/A

Key Observations :

  • Stability : 4-Bromo-3,5-dimethoxybenzyl alcohol requires cold storage, suggesting higher lability compared to the 2-Bromo-4,5 isomer . This may arise from steric or electronic effects influencing degradation pathways.
  • For example, 2-Bromo-4,5-dimethoxybenzyl alcohol is utilized in rotenoid synthesis due to its regioselective reactivity .
  • Synthesis: Analogous compounds are synthesized via methods like those described by Nunn et al. (), involving iminodiacetic acid derivatives and halogenation strategies .

Halogenated Derivatives: Bromo vs. Chloro

Replacing methoxy groups with halogens alters electronic and steric properties. For instance:

Compound Substituents Molecular Weight Key Features References
3-Bromo-2,5-dichlorobenzyl alcohol Br (3), Cl (2,5) 255.92 g/mol Higher molecular weight, chlorine’s electronegativity
This compound Br (3), OMe (2,5) 247.08 g/mol Methoxy groups increase solubility in polar solvents Inferred

Key Differences :

  • Electron Effects : Chlorine’s electronegativity deactivates the aromatic ring more strongly than methoxy groups, reducing reactivity toward nucleophilic attacks .
  • Solubility : Methoxy groups improve aqueous solubility compared to chloro derivatives, critical for drug delivery systems () .

Physicochemical and Functional Comparisons

  • Acid Reactivity : 2,5-Dimethoxybenzyl alcohol () reacts with acids to form esters or ethers, a property likely shared by this compound due to similar electronic environments .
  • Thermal Stability : The melting point of 2-Bromo-4,5-dimethoxybenzyl alcohol (95–100°C) suggests moderate thermal stability, whereas cold-stored analogs (e.g., 4-Bromo-3,5-dimethoxy) may decompose at higher temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.